molecular formula C15H19NO4 B11949154 Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate CAS No. 5435-00-7

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate

Cat. No.: B11949154
CAS No.: 5435-00-7
M. Wt: 277.31 g/mol
InChI Key: MAOBVTCJGRMVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate is a piperidine derivative characterized by a benzoyl group at the 1-position, a hydroxyl group at the 4-position, and an ethyl ester at the 3-position. Piperidine-based compounds are of significant interest in medicinal chemistry due to their diverse bioactivities, including antimicrobial, antiviral, and anticancer properties . The stereochemistry and conformational flexibility of the piperidine ring play critical roles in modulating pharmacological effects, as demonstrated by crystallographic studies .

Properties

CAS No.

5435-00-7

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3

InChI Key

MAOBVTCJGRMVIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acylation of Piperidine Derivatives

The introduction of the benzoyl group at the piperidine nitrogen is a critical step. A common strategy involves reacting a piperidine precursor with benzoyl chloride under basic conditions. For example, ethyl 4-oxopiperidine-3-carboxylate can be acylated using benzoyl chloride in the presence of triethylamine (Et3_3N) in acetonitrile. This method mirrors protocols for analogous compounds, where the secondary amine of piperidine reacts with acyl chlorides to form stable amides.

The reaction typically proceeds at room temperature, with the base neutralizing HCl generated during acylation. Yields depend on the steric and electronic environment of the piperidine nitrogen. For instance, pre-protection of the 4-oxo group may influence reactivity, though direct acylation of unprotected intermediates has been demonstrated.

Reduction of 4-Oxo Intermediate

The conversion of the 4-oxo group to a hydroxyl group is achieved via selective reduction. Sodium borohydride (NaBH4_4) in methanol is widely employed for this step, as seen in the reduction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate to its 4-hydroxy derivative. This method offers mild conditions and high diastereoselectivity, particularly when stereochemical control is required.

In one protocol, ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate is treated with NaBH4_4 at 0–20°C, yielding the 4-hydroxypiperidine product with minimal side reactions. The reduction mechanism involves nucleophilic attack on the carbonyl carbon, followed by protonation to form the alcohol.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile and tetrahydrofuran (THF) are preferred for acylation due to their ability to dissolve both organic and inorganic reagents. For reductions, methanol and ethanol provide optimal solubility for NaBH4_4 and stabilize intermediates through hydrogen bonding.

Temperature control is critical during reduction. Lower temperatures (0–5°C) minimize over-reduction or epimerization, while room-temperature reactions are suitable for acylation.

Catalytic and Stoichiometric Additives

The use of additives like hydroxybenzotriazole (HOBt) or coupling agents such as WSC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) enhances acylation efficiency by activating the carbonyl group of benzoyl chloride. In reduction steps, acidic workups (e.g., glacial acetic acid) neutralize excess borohydride and precipitate products.

Stereochemical Considerations

Diastereoselective Reduction

The reduction of the 4-oxo group can yield cis or trans diastereomers, depending on the reducing agent and reaction conditions. Bakers' yeast-mediated reductions, for example, favor cis-4-hydroxypiperidine derivatives with >99% enantiomeric excess (ee). In contrast, chemical reductants like NaBH4_4 may produce trans isomers unless chiral auxiliaries or catalysts are employed.

Absolute Configuration Determination

X-ray crystallography and NMR spectroscopy are routinely used to assign configurations. For instance, the (+)-(3S,4S) and (−)-(3R,4R) configurations of cis-4-hydroxypiperidine derivatives have been confirmed via single-crystal analysis.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYieldStereoselectivitySource
Direct AcylationEthyl 4-oxopiperidine-3-carboxylateBenzoyl chloride, Et3_3N60–75%Low
Reduction-AcylationEthyl 1-benzoyl-4-oxopiperidine-3-carboxylateNaBH4_4, MeOH61–85%High (cis)
Enzymatic ReductionEthyl 1-benzoyl-4-oxopiperidine-3-carboxylateBakers' yeast70–90%>99% ee

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The secondary hydroxyl group at position 4 of the piperidine ring undergoes oxidation to form a ketone. For example:

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylateKMnO4Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate\text{Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate} \xrightarrow{\text{KMnO}_4} \text{Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate}

This reaction is critical for synthesizing intermediates used in heterocyclic chemistry, such as pyrido[4,3-d]pyrimidinones .

Reaction Reagents/Conditions Product Applications
OxidationKMnO₄ (acidic conditions)4-oxo derivativePrecursor for cyclization reactions

Cyclization Reactions

The oxidized 4-oxo derivative participates in cyclocondensation reactions. For instance, treatment with formamidine acetate and sodium methoxide in methanol yields fused pyrimidinone derivatives :

Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate+formamidine acetateNaOMe/MeOH6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-*d*]pyrimidin-4(3H)-one\text{Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate} + \text{formamidine acetate} \xrightarrow{\text{NaOMe/MeOH}} \text{6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-*d*]pyrimidin-4(3H)-one}

Reaction Type Conditions Yield Key Observations
Cyclocondensation85°C, 16 hours61.4%High regioselectivity; product isolated as a tan solid

Ester Functionalization

The ethyl ester group is susceptible to hydrolysis and transesterification. Under basic conditions (e.g., NaOH), saponification yields the corresponding carboxylic acid, while acidic conditions (e.g., H₂SO₄) may lead to decarboxylation :

EsterNaOHCarboxylic AcidorH+Decarboxylated Product\text{Ester} \xrightarrow{\text{NaOH}} \text{Carboxylic Acid} \quad \text{or} \quad \xrightarrow{\text{H}^+} \text{Decarboxylated Product}

Nucleophilic Substitution at the Piperidine Ring

The benzoyl group at position 1 can undergo substitution under specific conditions. For example, replacing the benzoyl moiety with other acyl groups modifies the compound’s electronic properties and biological activity .

Comparative Reactivity of Structural Analogues

The substitution pattern significantly influences reactivity. For instance:

Compound Structure Reactivity Differences
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylateLacks benzoyl groupLower steric hindrance; faster oxidation kinetics
Ethyl 4-hydroxypiperidine-3-carboxylateSimpler structureLimited applications due to absence of benzoyl group

Key Insights:

  • The 4-hydroxyl group’s oxidation to a ketone is pivotal for downstream reactivity.

  • Cyclization reactions with nitrogen-rich reagents (e.g., formamidine acetate) highlight its utility in medicinal chemistry.

  • Structural analogues exhibit varied reactivity, emphasizing the benzoyl group’s role in steric and electronic modulation.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds, including Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively. For instance, a study indicated that piperidine derivatives displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The structural modifications in the piperidine ring can significantly influence the biological activity, making this compound a valuable candidate for further development in cancer therapy.

1.2 Neuropharmacological Applications

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes suggests its role as a cognitive enhancer . The introduction of piperidine moieties has been shown to improve brain exposure and enhance the efficacy of dual inhibitors targeting these enzymes . This positions this compound as a promising lead compound for developing treatments for cognitive disorders.

Biological Studies

2.1 Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as a ligand, modulating the activity of various biological pathways . Its hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to target sites, while the benzoyl group may stabilize interactions through π-π stacking .

2.2 Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationships of piperidine derivatives has shown that modifications to the functional groups can significantly impact their biological activity. For example, variations in substituents on the benzoyl group or alterations in the ester moiety can enhance or diminish pharmacological effects . This understanding is crucial for optimizing compounds for specific therapeutic applications.

Industrial Applications

3.1 Synthesis and Production

This compound serves as an intermediate in synthesizing various pharmaceuticals, including antihistamines and antidepressants. Its versatility allows it to be utilized in developing new chemical reactions and synthetic methodologies within industrial settings.

3.2 Chemical Research

In chemical research, this compound is employed to study biological pathways and mechanisms, making it a key player in drug discovery processes. Its ability to undergo various chemical reactions—such as oxidation and reduction—further enhances its utility in synthetic organic chemistry.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxic effects on FaDu cellsShowed enhanced apoptosis induction compared to bleomycin
Alzheimer's Disease ResearchInvestigated inhibition of cholinesterase enzymesDemonstrated potential as a cognitive enhancer through improved brain exposure
SAR AnalysisExplored modifications on piperidine derivativesIdentified key structural changes that affect biological activity

Mechanism of Action

The mechanism of action of ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations: Benzoyl vs. Benzyl Groups

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 52763-21-0) shares a similar ester and piperidine backbone but replaces the benzoyl group with a benzyl moiety and substitutes the hydroxyl group with a ketone (oxo) at the 4-position. The benzyl group may also confer greater lipophilicity, influencing membrane permeability .

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (CAS 850040-08-3) is a positional isomer with a hydroxyl group at the 3-position instead of the 4-position. This minor alteration could disrupt intramolecular hydrogen bonding, affecting crystal packing and bioavailability .

Functional Group Modifications: Hydroxyl vs. Oxo Groups

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 175406-94-7) replaces the hydroxyl group with a ketone at the 3-position. Oxo groups are less polar than hydroxyls, which may reduce water solubility but enhance metabolic stability by resisting oxidation .

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 154548-45-5) introduces an additional ester group at the 1-position. The increased ester density likely elevates electrophilicity, raising reactivity in nucleophilic substitution reactions .

Halogen-Substituted Derivatives

Ethyl 4-(6-chloro-3-pyridinyl)-4-hydroxy-1-piperidinecarboxylate (CAS 882863-81-2) incorporates a chlorine atom on the pyridine ring. Halogenation typically enhances binding affinity to biological targets but may increase toxicity risks .

Structural and Pharmacological Implications

Crystallographic Insights

The title compound’s crystal structure reveals key hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen, stabilizing a chair conformation of the piperidine ring. This rigidity contrasts with oxo-containing analogs, which exhibit greater conformational flexibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) LogP (Predicted)
Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate C₁₅H₁₉NO₄ 289.32 1-Benzoyl, 4-OH Moderate 2.1
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl C₁₅H₁₉NO₃·HCl 297.78 1-Benzyl, 4-Oxo Low 2.8
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate C₁₅H₂₁NO₃ 263.33 1-Benzyl, 3-OH Moderate 1.9

Note: Data extrapolated from , and 15.

Biological Activity

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that contribute to its biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems and its possible neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4C_{15}H_{19}NO_4, with a molecular weight of approximately 277.32 g/mol. The compound features a benzoyl moiety that enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

PropertyValue
Molecular FormulaC15H19NO4C_{15}H_{19}NO_4
Molecular Weight277.32 g/mol
AppearanceColorless to light yellow liquid
Boiling Point120-130 °C
Density1.12 g/cm³

Research suggests that this compound may interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its structural similarity to other psychoactive compounds implies potential interactions with receptors such as:

  • Dopamine Receptors : Modulation of dopaminergic signaling could influence mood and cognitive functions.
  • Acetylcholine Receptors : Inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine, which is crucial for memory and learning processes.

Neuroprotective Effects

Studies have indicated that derivatives of piperidine compounds exhibit neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells. This compound has shown promise in preclinical models for protecting against neurodegenerative conditions.

Anticancer Activity

Recent investigations into similar piperidine derivatives revealed their antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231). The introduction of specific substituents on the piperidine ring was found to enhance the anticancer activity significantly.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various piperidine derivatives, including this compound, against MDA-MB-231 cells. The results indicated:

CompoundIC50 (µM)
This compoundLow micromolar range
Control (Untreated)N/A

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The process includes:

  • Formation of the Benzoyl Derivative : Benzoylation of the piperidine ring.
  • Hydroxylation : Introduction of hydroxyl groups at specific positions on the piperidine ring.
  • Carboxylation : Final carboxylic acid functionalization to yield the target compound.

Comparative Analysis

A comparative analysis of this compound with similar compounds highlighted its unique pharmacological profile:

Compound NameBiological Activity
This compoundNeuroprotective, Anticancer
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylateModerate Anticancer
Isopropyl 4-hydroxypiperidine-1-carboxylateLow Neuroprotective Activity

Q & A

Q. What are the common synthetic routes for Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate?

The compound is typically synthesized via sequential functionalization of the piperidine ring. A plausible route involves:

  • Esterification : Reacting 4-hydroxypiperidine-3-carboxylic acid with ethyl chloroformate to introduce the ethyl ester group.
  • Benzoylation : Treating the intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to attach the benzoyl group at the 1-position. Reaction conditions (e.g., anhydrous solvents like THF, temperature control) and purification via column chromatography are critical for yield optimization .

Q. How is the compound characterized using spectroscopic methods?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester/benzoyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O from benzoyl) .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of vapors.
  • Storage : Keep in a sealed container under inert atmosphere, away from oxidizers and moisture .

Q. What are the stability considerations for this compound under varying pH conditions?

The ester group is susceptible to hydrolysis under acidic or alkaline conditions. Stability tests should include:

  • pH Titration Studies : Monitor degradation via HPLC or NMR in buffers (pH 3–10).
  • Temperature Control : Store at 2–8°C for long-term stability .

Q. How is the purity of the compound assessed during synthesis?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Melting Point Analysis : Compare experimental values with literature data (e.g., derivatives like Ethyl 1-benzyl-4-piperidone-3-carboxylate hydrochloride hydrate, mp ~170°C ).

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation.
  • Structure Refinement : Apply SHELXL for least-squares refinement of atomic coordinates and thermal parameters.
  • Visualization : Mercury software can generate 3D packing diagrams and analyze intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

Q. How to address discrepancies between experimental and computational spectral data?

  • Validation : Cross-check NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Dynamic Effects : Consider rotameric equilibria or solvent effects in simulations.
  • Complementary Techniques : Use tandem MS/MS or 2D NMR (COSY, HSQC) to resolve ambiguous peaks .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for benzoylation efficiency.
  • Solvent Optimization : Replace THF with DMF for higher solubility of intermediates.
  • Process Monitoring : Employ in-situ IR spectroscopy to track reaction progress .

Q. How to evaluate the compound’s potential bioactivity using in silico methods?

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • Pharmacophore Modeling : Identify critical functional groups (e.g., benzoyl for hydrophobic interactions).
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .

Q. What are best practices for sharing crystallographic data to ensure reproducibility?

  • CIF Files : Deposit raw data in the Cambridge Structural Database (CSD).
  • Validation Tools : Use checkCIF to resolve structural anomalies.
  • Metadata : Include refinement parameters (R-factors, residual density) and experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.